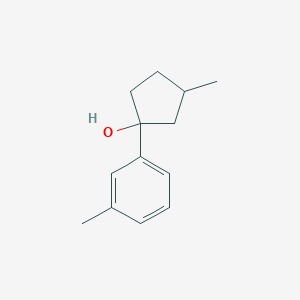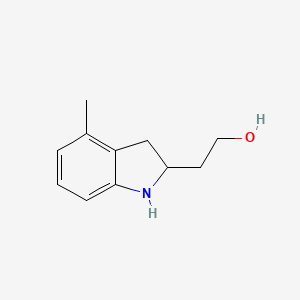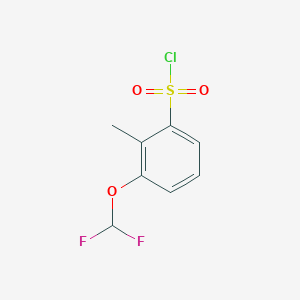
8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2O2 and a molecular weight of 238.60 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile typically involves the reaction of appropriate quinoline derivatives with halogenating agents under controlled conditions. One common method includes the use of anthranilic acid derivatives, which undergo cyclization and halogenation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions: 8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the halogen positions .
科学研究应用
8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and disrupting essential biological processes. This property is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens or cancer cells by interfering with their metabolic pathways .
相似化合物的比较
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in various pharmaceutical applications.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including anticancer and antifungal effects.
Uniqueness: 8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile stands out due to its unique combination of halogen atoms and hydroxyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C10H4ClFN2O2 |
|---|---|
分子量 |
238.60 g/mol |
IUPAC 名称 |
8-chloro-6-fluoro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2O2/c11-7-2-4(12)1-5-8(7)14-10(16)6(3-13)9(5)15/h1-2H,(H2,14,15,16) |
InChI 键 |
VAWHLAAPCGHYAV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=C(C(=O)N2)C#N)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


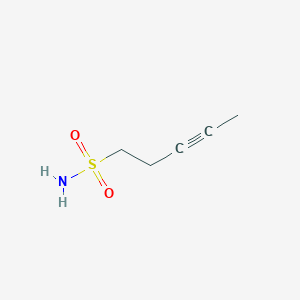
![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
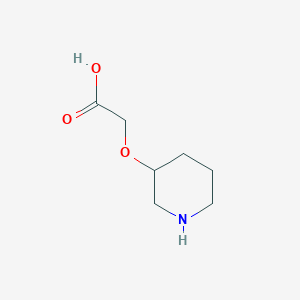
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
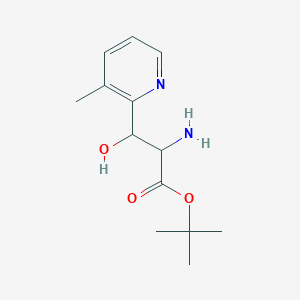
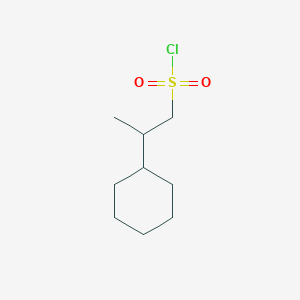
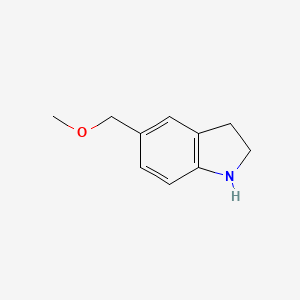

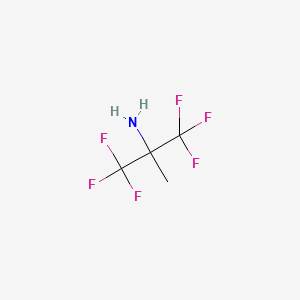
![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
